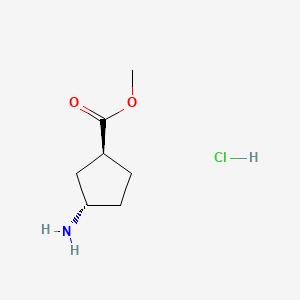

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

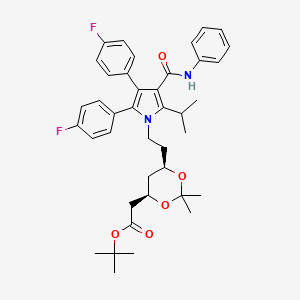

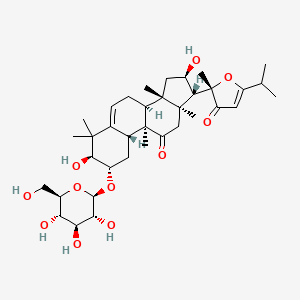

“(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride” is a chemical compound with the CAS Number: 1085842-51-8 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C7H14ClNO2 . Its average mass is 179.645 Da, and its monoisotopic mass is 179.071304 Da .Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 179.65 .Aplicaciones Científicas De Investigación

Inhibitor of Ornithine Aminotransferase

“(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride” has been identified as a potent inhibitor of ornithine aminotransferase . Ornithine aminotransferase is an enzyme that plays a key role in the urea cycle, which is a series of biochemical reactions in mammals during which ammonia is converted to urea .

Potential Treatment for Hepatocellular Carcinoma

The inhibition of ornithine aminotransferase, which this compound can achieve, has been implicated as a potential treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer . This compound was found to inhibit the growth of HCC in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg .

Research Tool in Biochemistry

As a potent inhibitor of a specific enzyme, “(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride” can be used as a research tool in biochemistry and molecular biology. It can help scientists understand the role of ornithine aminotransferase in various biological processes .

Drug Development

This compound is currently undergoing investigational new drug (IND)-enabling studies . This means it is being studied for its potential to be developed into a new drug that could be used in clinical trials and potentially approved for use in humans .

Study of Enzyme Inactivation Mechanisms

The study of how this compound inactivates ornithine aminotransferase can provide valuable insights into the mechanisms of enzyme inactivation. This can contribute to the broader understanding of enzyme function and regulation .

Potential Use in Genetic Studies

Given its impact on an enzyme that plays a role in the urea cycle, this compound could potentially be used in genetic studies to understand the impact of mutations that affect the urea cycle .

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Target of Action

The primary target of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride is ornithine aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the urea cycle and proline biosynthesis .

Mode of Action

The compound inhibits OAT through a unique mechanism. It undergoes fluoride ion elimination to form an activated 1,1’-difluoroolefin, which then undergoes conjugate addition and hydrolysis . This process results in the inactivation of OAT .

Pharmacokinetics

It’s known that the compound has been effective in inhibiting the growth of hepatocellular carcinoma (hcc) in athymic mice implanted with human-derived hcc, even at a dose of 01 mg/kg . This suggests that the compound has good bioavailability and is able to reach its target effectively.

Result of Action

The primary result of the action of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride is the inhibition of OAT. This inhibition has been implicated as a potential treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer .

Action Environment

It’s known that the compound is effective in a biological environment, as evidenced by its efficacy in animal models .

Propiedades

IUPAC Name |

methyl (1S,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCJNXERREXFB-GEMLJDPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride | |

CAS RN |

222530-45-2 |

Source

|

| Record name | Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222530-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium](/img/structure/B591416.png)